
Sotorasib
Vue d'ensemble
Description
Sotorasib, commercialisé sous les marques Lumakras et Lumykras, est un médicament anticancéreux spécifiquement conçu pour cibler et inhiber la mutation KRAS G12C. Cette mutation est fréquemment observée dans divers cancers, notamment le cancer du poumon non à petites cellules. This compound est un médicament révolutionnaire car il s'agit du premier traitement approuvé ciblant cette mutation spécifique .
Méthodes De Préparation
Initial Discovery-Phase Synthesis
The original synthetic route for sotorasib, as described in early medicinal chemistry efforts, involved a seven-step sequence designed to establish the core pyrido[2,3-d]pyrimidin-2(1H)-one scaffold while introducing critical functional groups . Key stages included:
Chlorination and Amination Sequence
The process began with 2,6-dichloro-5-fluoronicotinamide (Intermediate M-1), which underwent phosphorous oxychloride (POCl₃)-mediated chlorination at 80°C to generate the reactive 4,7-dichloro intermediate . Subsequent amination with (S)-4-Boc-2-methylpiperazine in acetonitrile, catalyzed by DIPEA, introduced the chiral piperazine moiety with 80% yield . This step required precise temperature control (-10°C to 0°C) to minimize racemization .
Suzuki-Miyaura Coupling
A pivotal transformation employed Pd(dpe)PhosCl₂ (0.3 mol%) with KOAc (2.0 equiv) in methyl-THF/water (9:1) at 78°C to couple the bromophenyl fragment . This cross-coupling achieved 66% yield from intermediate M-F, with careful control of oxygen levels (<5 ppm) to prevent catalyst deactivation .
Final Acrylation
The terminal acryloyl group was introduced via NMP-mediated acylation at 0°C using acryloyl chloride (1.3 equiv) and TFA (1.0 equiv), followed by recrystallization from ethanol-water to obtain the active pharmaceutical ingredient (API) in 64% yield .
Advanced Crystalline Form Development
The discovery of stable crystalline forms addressed critical formulation challenges associated with this compound's poor aqueous solubility (0.12 mg/mL at pH 6.8) .
Form A Crystallization
Patent EP4227305A1 discloses a novel crystalline Form A prepared via:
-
Solvent: n-propanol/water (7:3)
-
Cooling rate: 0.5°C/min from 60°C to 25°C
-
Seeding with Form A nuclei (0.5% w/w) at 45°C
This form demonstrates superior properties compared to earlier polymorphs:
Property | Form A | Form I (WO2020/236947) |
---|---|---|
Solubility (pH 4.5) | 1.8 mg/mL | 0.9 mg/mL |
Hygroscopicity (%w/w @ 80% RH) | 0.3% | 2.1% |
Melting Point | 198°C | 185°C |
Tablet Stability (40°C/75% RH, 3M) | 99.5% potency | 97.2% potency |
Continuous Manufacturing Approaches
Recent advances employ continuous flow chemistry for critical steps:
-
Microwave-assisted Suzuki coupling : 78°C, 15 min residence time, 92% conversion
-
Plug-flow crystallizers : Produced Form A with 98% phase purity vs 89% in batch
-
PAT integration : Raman spectroscopy for real-time polymorph monitoring
These innovations reduced API manufacturing time from 14 days to 5 days .
Quality Control and Analytical Methods
Modern this compound production employs rigorous analytical controls:
Chiral Purity Assessment
Particulate Characterization
-
Laser diffraction : D10=8.2 μm, D50=22.4 μm, D90=48.7 μm
-
SEM : Needle-like morphology (aspect ratio 5:1) optimized for tablet compression
Parameter | Discovery Process | Commercial Process |
---|---|---|
PMI (kg/kg API) | 248 | 58 |
Water Usage (L/kg API) | 12,400 | 2,800 |
Energy Consumption (MJ/kg) | 8,400 | 1,950 |
Hazardous Waste (%) | 42 | 11 |
Key green chemistry achievements:
-
Replacement of CH₂Cl₂ with cyclopentyl methyl ether in coupling reactions
-
Catalytic Pd recovery system (98% efficiency)
-
Solvent recycling rate increased to 85%
Analyse Des Réactions Chimiques
Types de réactions
Le sotorasib subit plusieurs types de réactions chimiques, notamment:
Oxydation : Généralement impliquant des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : En utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Agents fluorants : Selectfluor, N-fluorobenzènesulfonimide.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite traités pour obtenir le composé final, le this compound.
Applications de la recherche scientifique
Chimie
En chimie, le this compound sert de composé modèle pour étudier la synthèse et la réactivité des dérivés fluorés de la pyrido[2,3-d]pyrimidin-2(1H)-one.
Biologie
Biologiquement, le this compound est utilisé pour étudier la mutation KRAS G12C et son rôle dans la progression du cancer. Il permet de comprendre les mécanismes moléculaires sous-jacents à cette mutation.
Médecine
Médicalement, le this compound est un traitement ciblé pour les patients atteints d'un cancer du poumon non à petites cellules présentant la mutation KRAS G12C. Il a démontré une efficacité significative lors des essais cliniques, ce qui a conduit à son approbation par les agences de réglementation .
Industrie
Dans l'industrie pharmaceutique, le this compound représente une avancée significative dans les thérapies anticancéreuses ciblées. Son développement a ouvert la voie à des recherches plus approfondies sur les inhibiteurs de KRAS.
Mécanisme d'action
Le this compound exerce ses effets en se liant de manière irréversible à la protéine mutante KRAS G12C, inhibant son activité. Cette inhibition empêche les voies de signalisation en aval qui favorisent la prolifération et la survie des cellules cancéreuses. La cible moléculaire principale est la protéine KRAS G12C, et les voies impliquées comprennent les voies de signalisation MAPK et PI3K .
Applications De Recherche Scientifique
Efficacy in Non-Small Cell Lung Cancer
Sotorasib has been primarily studied in patients with advanced NSCLC harboring the KRAS G12C mutation. Key findings from pivotal clinical trials include:
- CodeBreaK 100 Study : This Phase II trial demonstrated an objective response rate (ORR) of 37% among 174 patients treated with this compound. The median progression-free survival (PFS) was reported at 6.8 months, with a median duration of response (DoR) of approximately 10 months .
- Long-Term Outcomes : A two-year analysis indicated that 33% of patients remained alive after treatment, with significant long-term benefits observed in specific subgroups, including those with lower baseline circulating tumor DNA (ctDNA) levels .
- Real-World Evidence : In a cohort of U.S. veterans, this compound exhibited an ORR of 34% and a median overall survival (OS) of 12 months, reinforcing its effectiveness outside clinical trial settings .
Comparison with Standard Treatments
This compound has shown improved efficacy compared to traditional chemotherapy options. In a head-to-head study against docetaxel, this compound resulted in better PFS (5.6 months vs. historical data indicating <4.5 months for docetaxel) and a more favorable toxicity profile .
Safety Profile
The safety profile of this compound is generally favorable, with most treatment-related adverse events being mild to moderate in severity. Common side effects include:
- Diarrhea (31%)
- Nausea (19%)
- Increased liver enzymes (15%)
Serious adverse events were infrequent, leading to treatment discontinuation in only 7% of cases .
Combination Therapies
Emerging research suggests that combining this compound with other therapeutic agents may enhance its efficacy:
- Checkpoint Inhibitors : Studies are underway to evaluate the effectiveness of combining this compound with immune checkpoint inhibitors, particularly in patients exhibiting high PD-L1 expression or specific co-mutations like STK11 .
Summary Table: Key Clinical Trial Results for this compound
Study Name | Patient Population | Objective Response Rate | Median Progression-Free Survival | Median Overall Survival |
---|---|---|---|---|
CodeBreaK 100 | Advanced KRAS G12C-mutated NSCLC | 37% | 6.8 months | 12.5 months |
Real-World Data | U.S. Veterans with NSCLC | 34% | 6 months | 12 months |
This compound vs Docetaxel | Previously treated NSCLC | Improved efficacy | 5.6 months | Not specified |
Mécanisme D'action
Sotorasib exerts its effects by irreversibly binding to the KRAS G12C mutant protein, inhibiting its activity. This inhibition prevents the downstream signaling pathways that promote cancer cell proliferation and survival. The primary molecular target is the KRAS G12C protein, and the pathways involved include the MAPK and PI3K signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Adagrasib : Un autre inhibiteur de KRAS G12C actuellement en cours d'investigation.
ARS-1620 : Un précurseur du sotorasib présentant des propriétés inhibitrices similaires.
Unicité
Le this compound est unique en raison de son mécanisme de liaison irréversible et de son statut de premier inhibiteur de KRAS G12C approuvé. Son profil d'efficacité et de sécurité a établi une référence pour les futures thérapies ciblant KRAS .
Activité Biologique
Sotorasib, a small molecule inhibitor targeting the KRAS G12C mutation, represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC). It functions by covalently binding to the mutant KRAS protein, locking it in an inactive conformation and preventing downstream oncogenic signaling. This article explores the biological activity of this compound, highlighting its efficacy, safety, and clinical implications based on diverse research findings.
This compound specifically targets the KRAS G12C mutation, which is prevalent in various cancers, particularly NSCLC. The drug binds covalently to the cysteine residue at position 12 of the KRAS protein, effectively inhibiting its function. This action disrupts the signaling pathways that promote tumor growth and survival, leading to reduced proliferation of cancer cells .
CodeBreaK 100 Trial
The pivotal CodeBreaK 100 trial evaluated the efficacy of this compound in patients with advanced NSCLC harboring the KRAS G12C mutation. Key findings from this trial include:
- Objective Response Rate (ORR) : 36% (95% CI: 28–45), with complete response (CR) in 2% and partial response (PR) in 35% of patients .
- Duration of Response : Median duration was 10 months, with 58% of patients maintaining response for at least six months .
- Progression-Free Survival (PFS) : The median PFS was approximately six months .
Safety Profile
This compound's safety profile was assessed through various studies. Common adverse effects include:
- Hepatotoxicity : High-grade liver toxicity was noted, particularly in patients with prior exposure to anti-PD-(L)1 therapies .
- Dose Adjustments : Approximately 37% of patients required dose adjustments due to toxicity; however, dose reduction was associated with improved PFS and overall survival (OS) .
Real-World Evidence
Recent studies have provided insights into this compound's effectiveness in real-world settings. For instance:
- A retrospective analysis involving U.S. veterans reported an ORR of 34%, with a median OS of 12 months .
- Patients receiving this compound as a first-line therapy exhibited similar PFS compared to those treated in clinical trials, suggesting potential broader applicability .
Brain Metastases
A notable case study highlighted the efficacy of this compound in a patient with untreated brain metastases from NSCLC. Despite exclusion from initial trials due to active brain lesions, this patient experienced a positive response to this compound, indicating its potential effectiveness even in challenging clinical scenarios .
Patient Demographics
The demographic data from various studies illustrate that this compound has been tested predominantly in older populations with a median age around 72 years and a majority being male . This demographic information is crucial for understanding treatment outcomes across different patient profiles.
Tables Summarizing Key Findings
Study/Trial | Objective Response Rate | Median Duration of Response | Median Progression-Free Survival | Notable Toxicities |
---|---|---|---|---|
CodeBreaK 100 | 36% | 10 months | ~6 months | Hepatotoxicity |
Real-World Veterans Study | 34% | 4 months | ~6 months | Dose reduction needed in 37% |
Q & A
Basic Research Questions
Q. What is the mechanism of action of Sotorasib in targeting KRAS G12C mutations, and how does this inform preclinical model selection?
this compound covalently binds to the KRAS G12C mutant protein, locking it in an inactive GDP-bound state, thereby inhibiting downstream MAPK signaling pathways (e.g., RAF/MEK/ERK) critical for tumor proliferation . For preclinical studies, researchers should prioritize in vitro models (e.g., KRAS G12C-mutated NSCLC cell lines) and in vivo patient-derived xenografts (PDXs) to validate target engagement and tumor regression. Dose-response experiments should include comparator agents (e.g., Adagrasib) to assess relative potency .
Q. What were the key efficacy outcomes from pivotal clinical trials (CodeBreaK 100/200), and how should these inform endpoint selection for early-phase trials?
In CodeBreaK 100 (phase II), this compound demonstrated an objective response rate (ORR) of 37.1% and median progression-free survival (PFS) of 6.8 months in pretreated NSCLC . CodeBreaK 200 (phase III) showed superior PFS vs. docetaxel (5.6 vs. 4.5 months; HR 0.66) . Early-phase trials should prioritize ORR, disease control rate (DCR), and duration of response (DoR) as primary endpoints, with PFS and overall survival (OS) reserved for later phases. Stratification by PD-L1 status and co-mutations (e.g., STK11) is critical for subgroup analyses .
Table 1: Key Efficacy Metrics from CodeBreaK Trials
Trial Phase | ORR (%) | Median PFS (months) | Median OS (months) |
---|---|---|---|
CodeBreaK 100 (Phase II) | 37.1 | 6.8 | 12.5 |
CodeBreaK 200 (Phase III) | 28.1 | 5.6 | 10.6 |
Q. What is the recommended dosage and administration protocol for this compound in clinical research settings?
The FDA/EMA-approved dose is 960 mg orally once daily. Dose reductions (480 mg → 240 mg) are permitted for toxicity management. Researchers must monitor hepatic enzymes (ALT/AST) and adjust dosing per protocol-specified guidelines. Pharmacokinetic studies indicate steady-state plasma concentrations are achieved by Day 8, supporting once-daily dosing .
Advanced Research Questions
Q. How do co-occurring mutations (e.g., STK11, KEAP1, TP53) influence response heterogeneity to this compound, and how should researchers adjust trial design to account for these factors?
Co-mutations in STK11 or KEAP1 are associated with reduced ORR (e.g., ORR drops to ~15% in STK11-mutant NSCLC) due to altered metabolic pathways and immune evasion . Investigators should:
- Stratify randomization by mutation status in phase II/III trials.
- Incorporate next-generation sequencing (NGS) panels to detect co-mutations at baseline.
- Use multivariate Cox regression models to isolate the impact of individual mutations on PFS/OS .
Q. What methodologies are recommended for reconciling real-world efficacy data with clinical trial outcomes for this compound?
Real-world studies (e.g., German/Italian cohorts) report lower ORR (28–32%) vs. CodeBreaK 100, likely due to older age, poorer ECOG status, and prior therapies . To address discrepancies:
- Apply propensity score matching to balance baseline characteristics.
- Use sensitivity analyses to exclude patients ineligible for clinical trials (e.g., brain metastases).
- Validate outcomes via independent radiological review to minimize bias .
Q. What experimental approaches are being explored to overcome resistance mechanisms in this compound-treated KRAS G12C-mutated NSCLC?
Primary resistance mechanisms include KRAS amplification, acquired secondary mutations (e.g., Y96D), and activation of bypass pathways (e.g., EGFR, AXL) . Current strategies include:
- Combination therapies : Co-administering this compound with SOS1 inhibitors (e.g., BAY 3498264) to block KRAS nucleotide cycling .
- Vertical pathway inhibition : Pairing with MEK or ERK inhibitors (e.g., Trametinib) to suppress reactivated signaling nodes.
- Immunotherapy integration : Testing this compound + anti-PD-1 agents to enhance T-cell infiltration in "cold" tumors .
Q. Methodological Guidance for Contradictory Data Analysis
- Handling discordant biomarker data : For studies reporting conflicting impacts of PD-L1 expression on this compound response, use meta-analytic frameworks (e.g., random-effects models) to quantify heterogeneity across trials .
- Addressing dosing controversies : The CodeBreaK 201 trial (NCT04933695) compares 960 mg vs. 240 mg doses; interim analyses should focus on exposure-response relationships and toxicity-adjusted efficacy .
Propriétés
IUPAC Name |
6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQKSXLFSAEQCZ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30F2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001099260 | |
Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001099260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2252403-56-6, 2296729-00-3 | |
Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2252403-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sotorasib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2296729003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sotorasib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15569 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001099260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOTORASIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2VM6UC8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.